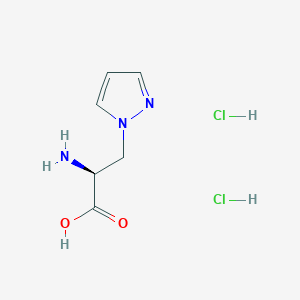

3-Pyrazol-1-yl-L-alanine 2HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-pyrazol-1-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)4-9-3-1-2-8-9;;/h1-3,5H,4,7H2,(H,10,11);2*1H/t5-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBAAIZBLIXEOU-XRIGFGBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C[C@@H](C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Pyrazole Containing Amino Acid Derivatives in Contemporary Organic and Medicinal Chemistry

The pyrazole (B372694) nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile and valuable scaffold in modern chemistry. nih.govnih.gov Its structural properties allow for various substitutions, leading to a wide array of derivatives with significant therapeutic potential. nih.gov Consequently, the academic and industrial pursuit of new pyrazole-based compounds is an area of intense research. nih.gov

In medicinal chemistry, pyrazole derivatives are recognized for their ability to act as effective ligands for enzymes and receptors. nih.govnih.gov This has led to their investigation and development for a range of therapeutic applications, including as anti-inflammatory, anticancer, antibacterial, and antimalarial agents. nih.govnih.gov The functionalization of the pyrazole ring, for instance with an amino group at different positions (3, 4, or 5), can significantly influence the compound's biological activity and target specificity. nih.gov A notable example of a pyrazole-containing drug is Pirtobrutinib, which underscores the success of this chemical class in producing clinically relevant molecules. nih.gov

The synthesis of pyrazole scaffolds is a well-established area of organic chemistry, with several methodologies available. nih.gov Common approaches include the cyclocondensation of hydrazines with 1,3-dielectrophilic compounds and 1,3-dipolar cycloadditions, which offer high efficiency and regioselectivity. nih.gov The adaptability of these synthetic routes allows chemists to create extensive libraries of pyrazole derivatives for screening and development. nih.govdu.ac.in

Significance of Non Canonical L Alanine Derivatives in Biological and Chemical Systems

L-alanine is a fundamental, non-essential amino acid used in the biosynthesis of proteins. wikipedia.org It possesses a simple methyl group as its side chain, making it a basic building block of protein secondary structures like alpha-helices and beta-sheets. wikipedia.org While the 20 canonical amino acids form the primary basis of proteins, nature also utilizes a vast number of non-canonical amino acids (ncAAs). nih.govnih.gov These are amino acids that are not directly encoded by the universal genetic code but play crucial roles in various biological processes or serve as building blocks for specialized molecules. nih.gov

The true significance of non-canonical L-alanine derivatives lies in their use as tools to create peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced properties. nih.gov The incorporation of ncAAs, such as derivatives of L-alanine, into peptide chains can confer increased stability against enzymatic degradation, improved pharmacokinetic profiles, and altered conformational flexibility. nih.gov These modifications are critical for developing peptide-based drugs. nih.gov

In chemical systems, ncAAs are valuable starting materials for the synthesis of complex functional molecules and as a source of chirality in enantioselective synthesis. researchgate.net The ability to selectively modify the side chain of a common amino acid like alanine (B10760859) opens up pathways to a vast range of structurally diverse analogues with novel chemical and biological functions. researchgate.net Researchers utilize techniques like genetic code reprogramming to site-specifically insert ncAAs into proteins, providing a powerful method for probing enzyme mechanisms and engineering new biocatalysts. nih.govacs.org

Overview of 3 Pyrazol 1 Yl L Alanine 2hcl: Structural Features and Research Prominence

Total Synthesis Pathways for 3-Pyrazol-1-yl-L-alanine

The synthesis of 3-Pyrazol-1-yl-L-alanine can be achieved through both chemical and enzymatic routes, each offering distinct advantages in terms of stereocontrol and scalability.

Enantioselective Approaches to 3-Pyrazol-1-yl-L-alanine Synthesis

A prominent enantioselective chemical synthesis involves the use of N-(benzyloxycarbonyl)-L-serine β-lactone as a key intermediate. orgsyn.org This chiral precursor, readily prepared from L-serine, undergoes nucleophilic ring-opening with pyrazole to yield Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine. orgsyn.org This method provides optically pure L-isomer, crucial for its application in peptide synthesis. orgsyn.org The reaction is typically carried out in an anhydrous solvent like acetonitrile (B52724) and heated to ensure efficient conversion. orgsyn.org

Enzymatic methods also offer a highly stereospecific route. The enzyme β-(Pyrazol-1-yl)-L-alanine synthase, found in sources like watermelon (Citrullus vulgaris), directly catalyzes the formation of the L-enantiomer from pyrazole and O-acetylserine. orgsyn.org Furthermore, recombinant E. coli expressing O-acetylserine sulfhydrylase (OASS) has been successfully employed for the efficient synthesis of β-pyrazol-1-yl-L-alanine. rsc.org Immobilization of this enzyme on magnetic nanoparticles has been shown to create a highly active and recyclable biocatalyst, facilitating a more sustainable and efficient production process. rsc.org

Another innovative enzymatic approach utilizes a racemase from Streptomyces lavendulae (SlAlaR). This enzyme exhibits both racemization and β-elimination activities, enabling a dynamic kinetic resolution process for the synthesis of enantiopure products.

Chemo- and Regioselective Functionalization during Synthesis

The synthesis of pyrazole derivatives often requires careful control of regioselectivity. In the context of 3-Pyrazol-1-yl-L-alanine, the key is the formation of the N1-substituted pyrazole isomer. The reaction of pyrazole with a protected L-alanine derivative, such as N-(benzyloxycarbonyl)-L-serine β-lactone, proceeds with high regioselectivity, favoring the desired N1-alkylation product. orgsyn.org

Michael addition reactions of nucleophilic heterocycles like pyrazole to dehydroalanine (B155165) derivatives also provide a route to β-substituted alanines. uminho.pt The use of N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester as the Michael acceptor allows for high-yield synthesis under mild conditions. uminho.pt

Precursor Design and Stereochemical Control Strategies

The choice of precursor is critical for achieving the desired stereochemistry. L-serine is a common and effective starting material for the enantioselective synthesis of 3-Pyrazol-1-yl-L-alanine. Its conversion to a chiral β-lactone preserves the stereocenter, which is then transferred to the final product upon nucleophilic attack by pyrazole. orgsyn.org

Stereochemical control is paramount, and methods like the use of chiral auxiliaries have been explored for the asymmetric synthesis of related β-amino acids. For instance, the asymmetric alkylation of oxazolidinone derivatives has been employed to introduce chirality. nih.gov

Derivatization Reactions of this compound

The functional groups of 3-Pyrazol-1-yl-L-alanine, namely the amino group, the carboxylic acid, and the pyrazole ring, offer multiple sites for chemical modification.

Formation of Peptide Linkages and Oligomers

As an amino acid, 3-Pyrazol-1-yl-L-alanine can be incorporated into peptide chains using standard peptide coupling methodologies. The N-protected derivative, such as N-Boc-3-(1H-pyrazol-1-yl)-L-alanine, is a common building block for solid-phase or solution-phase peptide synthesis. cymitquimica.com The pyrazole moiety can act as a mimic for the side chain of histidine in peptides, offering altered steric and electronic properties that can influence peptide conformation and biological activity. orgsyn.org The synthesis of peptidomimetics containing a pyrrolo-pyrazole scaffold has also been explored, where the scaffold is functionalized with amino acids like glycine (B1666218) and alanine (B10760859). nih.gov

| Coupling Reagent | Activation Method | Reference |

| EDC/HOBt | Carbodiimide activation | nih.govnih.gov |

| DIC/Oxyma | Carbodiimide activation | nih.gov |

Modifications at the Pyrazole Ring System

The pyrazole ring itself can be a target for further functionalization, although this is less common than modifications at the amino and carboxyl groups. The synthesis of substituted pyrazoles often involves the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.govmdpi.com These methods could potentially be adapted to modify the pyrazole ring of 3-Pyrazol-1-yl-L-alanine, introducing substituents at various positions to modulate its properties. For instance, the synthesis of 3,5-disubstituted pyrazoles has been achieved through various methods, including 1,3-dipolar cycloaddition reactions. nih.gov Microwave-assisted synthesis has also been shown to be an efficient method for the synthesis and modification of pyrazole-containing heterocycles. sci-hub.se

Functional Group Transformations of the Amino and Carboxyl Moieties

The amino and carboxyl groups of 3-pyrazol-1-yl-L-alanine and its derivatives are key sites for chemical modification, enabling the synthesis of a diverse range of molecules for various research applications. These transformations include protection strategies, which are crucial during multi-step syntheses, and the formation of new bonds to create peptides or other complex structures.

The amino group is commonly protected to prevent its reaction during subsequent synthetic steps. One widely used method is the introduction of a tert-butyloxycarbonyl (Boc) group. For instance, N-Boc-protected 3-pyrazolylalanine tert-butyl esters can be synthesized from L-pyroglutamic acid derivatives. researchgate.net Another common amino-protecting group is the benzyloxycarbonyl (Cbz) group. Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine can be synthesized from N-(benzyloxycarbonyl)-L-serine β-lactone and pyrazole. orgsyn.org The pyrazole ring itself can undergo N-acylation, a reaction that can be tuned by substituting the pyrazole ring, affecting the reactivity of the acyl group. nih.govglobalresearchonline.net

The carboxyl group can be readily converted into esters or amides. Fischer esterification has been used to prepare various ester derivatives of pyrazole-containing carboxylic acids. researchgate.net Amide bond formation is another critical transformation, allowing the incorporation of the pyrazolylalanine scaffold into peptide chains or other molecules. General methods for amide bond formation, such as those involving the coupling of carboxylic acids with amines, are applicable. researchgate.net The pyrazole moiety itself can act as a bioisostere for an amide bond, which is a strategy used in medicinal chemistry to improve metabolic stability. nih.gov

Selective deprotection is a critical step to liberate the free amino acid. For example, N-Boc protected tert-butyl esters can be treated with trifluoroacetic acid (TFA) in dichloromethane (B109758) to yield the free amino acid as a dihydrochloride salt. researchgate.net Alternatively, basic hydrolysis can selectively remove the ester group while leaving the N-Boc group intact. researchgate.net

Table 1: Examples of Functional Group Transformations

| Starting Material | Reagents | Product | Transformation Type | Reference |

|---|---|---|---|---|

| Di-tert-butyl (S,E)-4-[(dimethylamino)methylidene]-5-oxopyrrolidine-1,2-dicarboxylate | Hydrazine derivatives | N-Boc-protected 3-pyrazolylalanine tert-butyl esters | Amino & Carboxyl Protection | researchgate.net |

| N-Boc-protected 3-pyrazolylalanine tert-butyl esters | TFA/CH2Cl2 | 3-Pyrazolyl-L-alanine dihydrochloride | Amino & Carboxyl Deprotection | researchgate.net |

| N-(Benzyloxycarbonyl)-L-serine β-lactone | Pyrazole, NaH | Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine | Amino Group Protection & Pyrazole Addition | orgsyn.org |

| 4-Benzoyl-5-phenyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid | Various alcohols | Corresponding esters | Fischer Esterification | researchgate.net |

| Pyrazole-containing α,β-didehydro-α-amino acid derivatives | Diazomethane | Corresponding methyl esters | Esterification | researchgate.net |

Advanced Separation and Purification Techniques for Synthetic Intermediates and this compound

The purification of this compound and its synthetic intermediates is a critical step to ensure high purity for subsequent applications. The polar nature of amino acids and the structural similarity between reactants, products, and byproducts often make purification challenging, necessitating the use of advanced separation techniques. uminho.pt

Chromatographic Methods are central to the purification of pyrazole-containing amino acids.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of amino acids and peptides, offering high resolution and short separation times. vaia.comnih.gov Reversed-phase HPLC (RPLC) is the most common mode, separating molecules based on polarity. mdpi.com

Ion-Exchange Chromatography (IEC) is highly effective for separating charged molecules like amino acids. mdpi.comresearchgate.net It separates compounds based on their net charge, which is dependent on the pH of the mobile phase.

Column Chromatography using silica (B1680970) gel is a standard method for purifying synthetic intermediates. scirp.org For example, pyrazine (B50134) derivatives have been purified from reaction mixtures by passing organic solvent extracts through a silica column. nih.gov Similarly, various 5-amino-1-aryl-1H-pyrazole-4-carbonitriles have been purified by column chromatography on silica gel with a hexane/ethyl acetate (B1210297) gradient. scirp.org The presence of certain functional groups, like a secondary amine, can sometimes complicate chromatographic purification. acs.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to RPLC that uses a polar stationary phase and is well-suited for retaining and separating highly polar compounds like amino acids. mdpi.com

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient technique for both chiral and achiral separations of amino acids and peptides, offering fast analyses and reduced solvent consumption. tandfonline.com

Non-Chromatographic Methods also play a significant role.

Crystallization and Precipitation: These techniques exploit differences in solubility. A common final step in the synthesis of 3-pyrazol-1-yl-L-alanine derivatives involves precipitation by adjusting the pH of an aqueous solution. For instance, after a reaction, the aqueous phase can be cooled and acidified with hydrochloric acid to a pH of 1, causing the N-protected pyrazolylalanine product to precipitate. orgsyn.org The crude product is then often purified further by recrystallization from a suitable solvent, such as ethyl acetate. orgsyn.org

Extraction: Liquid-liquid extraction is frequently used as an initial cleanup step to remove unreacted starting materials and nonpolar side products from an aqueous solution containing the desired amino acid product. orgsyn.orgresearchgate.netnih.gov

Table 2: Summary of Separation and Purification Techniques

| Technique | Principle | Application | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Partition based on polarity (especially RPLC) | High-resolution separation and purification of amino acids and peptides. | vaia.comnih.govmdpi.com |

| Ion-Exchange Chromatography (IEC) | Separation based on net charge | Effective for charged molecules like amino acids and peptides. | mdpi.comresearchgate.net |

| Column Chromatography | Adsorption on a solid phase (e.g., silica gel) | Purification of synthetic intermediates of pyrazole derivatives. | scirp.orgnih.gov |

| Crystallization / Precipitation | Differential solubility | Isolation of the final product from the reaction mixture, often by pH adjustment. | orgsyn.orgvaia.com |

| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid as the mobile phase | Chiral and achiral separation of amino acids and peptides with high efficiency. | tandfonline.com |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes onto a polar stationary phase | Separation of highly polar compounds that are poorly retained in RPLC. | mdpi.com |

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and bonding of molecules like 3-Pyrazol-1-yl-L-alanine. While specific DFT studies on this exact molecule are not abundant in publicly available literature, extensive research on pyrazole and its derivatives provides a robust framework for understanding its electronic characteristics. jocpr.comresearchgate.netnih.gov

DFT calculations at levels such as B3LYP/6-31G(d) are commonly used to optimize the molecular geometry and determine key electronic parameters. jocpr.comnih.gov For 3-Pyrazol-1-yl-L-alanine, these calculations would reveal the distribution of electron density, the nature of the covalent bonds, and the influence of the pyrazole ring on the alanine moiety and vice-versa.

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, leading to a unique electronic landscape. researchgate.net One nitrogen atom is pyrrole-like (with a lone pair contributing to the aromatic system), and the other is pyridine-like (with its lone pair in the plane of the ring). This arrangement influences the molecule's dipole moment and its capacity for hydrogen bonding.

Key insights from quantum chemical studies on related pyrazole compounds that can be extrapolated to 3-Pyrazol-1-yl-L-alanine include:

Bond Lengths and Angles: Theoretical calculations provide precise values for bond lengths and angles, which are expected to be in good agreement with experimental data if available. For instance, studies on pyrazolones have shown that DFT can accurately predict bond lengths, with the C=O bond being the shortest and least affected by substituents. jocpr.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. In pyrazole derivatives, the distribution of these orbitals is heavily influenced by the substituents on the ring. researchgate.net

Mulliken Atomic Charges: These calculations reveal the partial charges on each atom, offering insights into electrophilic and nucleophilic sites within the molecule. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxyl group are expected to be regions of negative charge, while the hydrogen atoms of the amino and carboxyl groups will be positively charged. researchgate.net

| Parameter | Predicted Characteristic for 3-Pyrazol-1-yl-L-alanine | Basis from Related Compounds |

| Geometry | The pyrazole ring is expected to be largely planar, with the alanine side chain introducing conformational flexibility. | DFT studies on pyrazole derivatives confirm the planarity of the pyrazole ring. jocpr.comnih.gov |

| HOMO-LUMO Gap | The presence of the pyrazole ring is likely to result in a moderate HOMO-LUMO gap, suggesting a balance of stability and reactivity. | Studies on pyrazole derivatives show that the HOMO-LUMO gap is a key indicator of chemical reactivity. researchgate.net |

| Charge Distribution | The pyrazole nitrogens and carboxyl oxygens will be electronegative centers, while the amine and carboxyl hydrogens will be electropositive. | Mulliken charge analysis on pyrazole derivatives consistently shows this pattern of charge distribution. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations of 3-Pyrazol-1-yl-L-alanine in Different Environments

The conformational landscape of 3-Pyrazol-1-yl-L-alanine is complex due to the rotatable bonds in the alanine side chain and the potential for interactions with its environment. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the accessible conformations and their relative energies.

MD simulations, using force fields like Amber or GROMACS, can track the atomic movements of the molecule over time in different environments, such as in a vacuum, in an aqueous solution, or bound to a biological target. mdpi.comnih.gov These simulations provide a dynamic picture of the molecule's behavior, revealing preferred conformations and the transitions between them.

In an aqueous environment, the zwitterionic form of the amino acid is expected to be prevalent at physiological pH. researchgate.net MD simulations can model the explicit interactions with water molecules, showing how hydrogen bonding influences the conformational preferences of the molecule. Studies on pyrazole-containing imide derivatives have successfully used MD simulations to understand their binding modes with protein targets. nih.govresearchgate.net This suggests that similar approaches would be highly informative for 3-Pyrazol-1-yl-L-alanine, especially in the context of its potential biological activity.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, providing valuable data for the identification and characterization of 3-Pyrazol-1-yl-L-alanine.

Computational NMR Chemical Shift and Coupling Constant Prediction

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are instrumental in interpreting experimental NMR spectra. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a reliable approach for predicting NMR parameters. rsc.org

Studies on pyrazole and its derivatives have demonstrated that theoretical NMR chemical shifts can be calculated and correlated with experimental data. jocpr.comresearchgate.netresearchgate.netnih.gov For 3-Pyrazol-1-yl-L-alanine, theoretical predictions would help in the assignment of the complex ¹H and ¹³C NMR spectra.

¹H NMR: The chemical shifts of the protons on the pyrazole ring are sensitive to their electronic environment and the presence of substituents. The protons of the alanine moiety will also have characteristic chemical shifts.

¹³C NMR: The carbon atoms of the pyrazole ring and the alanine backbone will have distinct chemical shifts that can be predicted computationally. The chemical shifts of the pyrazole carbons are known to be influenced by tautomeric equilibria and protonation states. researchgate.net

¹⁵N NMR: The two nitrogen atoms of the pyrazole ring are chemically inequivalent and are expected to have different ¹⁵N NMR chemical shifts, which can be sensitive to protonation and hydrogen bonding. rsc.org

| Atom | Predicted ¹³C NMR Chemical Shift Range (ppm) (based on pyrazole derivatives) | Reference |

| Pyrazole C3 | ~135-145 | researchgate.net |

| Pyrazole C4 | ~105-115 | researchgate.net |

| Pyrazole C5 | ~125-135 | researchgate.net |

| Alanine Cα | ~50-60 | General amino acid data |

| Alanine Cβ | ~35-45 | General amino acid data |

| Alanine C=O | ~170-180 | General amino acid data |

Note: These are approximate ranges based on data for related compounds and are subject to change based on the specific electronic environment in 3-Pyrazol-1-yl-L-alanine.

Vibrational Mode Analysis and Theoretical Infrared Spectroscopy

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of the vibrational modes of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. researchgate.net This allows for a detailed assignment of the experimental IR spectrum.

For 3-Pyrazol-1-yl-L-alanine, the IR spectrum will contain characteristic bands from both the pyrazole ring and the amino acid moiety.

Pyrazole Ring Vibrations: These include C-H stretching, C=C and C=N stretching, and ring deformation modes. The N-H stretching vibration of the pyrazole ring is a particularly useful diagnostic peak. researchgate.netchemicalbook.com

Amino Acid Vibrations: These include N-H stretching and bending of the amino group, C=O stretching of the carboxyl group, and various C-H and C-N stretching and bending modes.

Theoretical studies on pyrazole derivatives have shown good correlation between calculated and experimental IR spectra. jocpr.comresearchgate.net For example, a study on pyrazolones used DFT to determine the vibrational frequencies of the pyrazole ring and the effects of substituents. jocpr.com

| Functional Group | Predicted Vibrational Frequency Range (cm⁻¹) (based on pyrazole and amino acid data) | Reference |

| N-H stretch (pyrazole) | ~3100-3300 (can be broadened by H-bonding) | researchgate.net |

| C-H stretch (aromatic) | ~3000-3100 | researchgate.net |

| C=O stretch (carboxyl) | ~1700-1750 | jocpr.com |

| C=N, C=C stretch (pyrazole) | ~1500-1600 | researchgate.net |

| N-H bend (amine) | ~1580-1650 | General amino acid data |

Reactivity Studies and Reaction Pathway Elucidation Using Computational Methods

Computational chemistry offers powerful tools to investigate the reactivity of 3-Pyrazol-1-yl-L-alanine and to elucidate potential reaction pathways.

Theoretical pKa Determination and Protonation State Analysis

The pKa values of the ionizable groups in 3-Pyrazol-1-yl-L-alanine (the amino group, the carboxyl group, and the pyrazole ring) are critical for understanding its behavior in solution and its interaction with biological systems. Computational methods can be used to predict these pKa values.

Various theoretical approaches exist for pKa prediction, often involving the calculation of the Gibbs free energy change for the deprotonation reaction in a solvent model. The protonation state of the pyrazole ring is of particular interest, as it can be protonated at the pyridine-like nitrogen.

Despite a comprehensive search for scientific literature, there is currently no publicly available research detailing the specific computational and theoretical investigations for the chemical compound "this compound" as requested in the provided outline.

Specifically, dedicated studies on the "Analysis of Electrophilic and Nucleophilic Sites" (section 3.4.2) and "Ligand-Protein Docking and Molecular Modeling for Predicted Biological Interactions" (section 3.5) for this particular molecule could not be located. While general information regarding the synthesis and basic properties of 3-Pyrazol-1-yl-L-alanine is available, and numerous computational studies exist for other pyrazole derivatives, this specific data for the target compound has not been published in the accessible scientific literature.

Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the requested outline without access to primary research data that does not appear to exist. An article generated without such data would be speculative and would not meet the required standards of scientific accuracy.

Biological Interactions and Mechanistic Studies at the Molecular and Cellular Level

Exploration of Molecular Targets and Binding Dynamics

The biological activity of 3-Pyrazol-1-yl-L-alanine is rooted in its ability to interact with specific protein targets, namely enzymes and receptors. The pyrazole (B372694) moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore, enabling a range of interactions that can mimic or disrupt natural biological processes. nih.govnih.gov

Enzyme Inhibition Kinetics and Mechanistic Pathways

3-Pyrazol-1-yl-L-alanine has been investigated as a substrate and potential inhibitor for several enzymes, with a notable focus on those involved in amino acid metabolism. One of the key enzymes studied in relation to this compound is O-acetylserine sulfhydrylase (OASS). OASS is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that typically catalyzes the final step in L-cysteine biosynthesis. nih.gov The kinetic mechanism of OASS from Salmonella typhimurium is characterized as a Ping-Pong mechanism, involving a stable α-aminoacrylate intermediate. nih.gov

Research has demonstrated the efficient enzymatic synthesis of β-pyrazol-1-yl-L-alanine using O-acetylserine sulfhydrylase (OASS) isozymes, CysK and CysM, from Escherichia coli. rsc.org This synthesis involves the conversion of O-acetyl-L-serine (OAS) and pyrazole to β-pyrazol-1-yl-L-alanine. rsc.org The kinetic parameters for this enzymatic reaction highlight the efficiency of OASS in utilizing pyrazole as a substrate.

| Enzyme Isozyme | Specific Activity (U mg⁻¹ of protein) | Source Organism |

|---|---|---|

| His-CysK-MNPs | 2.3 | Escherichia coli |

| His-CysM-MNPs | 1.7 | Escherichia coli |

Another enzyme, pyrazolylalanine synthase (EC 4.2.1.50), directly catalyzes the formation of 3-(pyrazol-1-yl)-L-alanine from L-serine and pyrazole. wikipedia.org This enzyme, which also utilizes pyridoxal (B1214274) phosphate (B84403) as a cofactor, belongs to the hydro-lyase family. wikipedia.org

While detailed inhibitory constants (Kᵢ) for 3-Pyrazol-1-yl-L-alanine 2HCl against specific enzymes are not extensively documented in publicly available literature, the relationship between the half-maximal inhibitory concentration (IC₅₀) and Kᵢ is well-established. For competitive inhibitors, the Kᵢ is not equal to the IC₅₀, whereas for non-competitive and uncompetitive inhibitors, the Kᵢ is equal to the IC₅₀. uniroma1.itnih.gov This theoretical framework is crucial for interpreting enzyme inhibition data.

Receptor Binding Assays and Ligand-Binding Site Characterization

The structural similarity of 3-Pyrazol-1-yl-L-alanine to endogenous amino acids suggests its potential to interact with various receptors. Notably, pyrazole-containing compounds have been explored as ligands for cholecystokinin (B1591339) (CCK) receptors. nih.gov CCK receptors are G-protein coupled receptors involved in various physiological processes.

Studies on cyclic cholecystokinin analogues have demonstrated that modifications, including the incorporation of non-natural amino acids, can lead to high affinity and selectivity for central CCK receptors. nih.gov For instance, a cyclic CCK analogue, compound II, exhibited a high affinity for brain CCK receptors with an inhibition constant (Kᵢ) of 0.49 nM. nih.gov While this study does not directly report the binding affinity of 3-Pyrazol-1-yl-L-alanine, it underscores the potential of pyrazole-containing structures to serve as potent receptor ligands.

| Compound | Receptor Target | Inhibition Constant (Kᵢ) | Selectivity (Pancreas/Brain) |

|---|---|---|---|

| Cyclic CCK analogue (Compound I) | Central CCK Receptors | 5.1 nM | 179 |

| Cyclic CCK analogue (Compound II) | Central CCK Receptors | 0.49 nM | 1979 |

| [N-MeNle28,31]CCK26-33 (nonsulfated) | Central CCK Receptors | 0.13 nM (IC₅₀) | 5100 (rat model) |

The pyrazole ring, with its capacity for hydrogen bonding and π-π interactions, can play a crucial role in anchoring a ligand to its receptor binding site. nih.gov The N-1 atom of the pyrazole ring can act as a hydrogen bond donor, while the N-2 atom can function as a hydrogen bond acceptor. nih.gov

Incorporation into Peptidomimetics and Bioconjugates for Mechanistic Probes

The unique structural features of 3-Pyrazol-1-yl-L-alanine make it an attractive building block for the design of peptidomimetics and bioconjugates. These modified peptides can serve as valuable tools to probe biological mechanisms.

Modulation of Protein-Protein and Protein-Nucleic Acid Interactions

Peptidomimetics containing 3-Pyrazol-1-yl-L-alanine have the potential to modulate protein-protein interactions (PPIs) and protein-nucleic acid interactions. By mimicking the spatial arrangement of key amino acid side chains at an interaction interface, these modified peptides can act as either inhibitors or stabilizers of complex formation. The design of such modulators often involves computational approaches to predict binding affinity and conformational stability. mdpi.com While specific examples of 3-Pyrazol-1-yl-L-alanine directly modulating PPIs are not extensively detailed, the broader field of pyrazole-containing compounds has shown promise in this area. nih.gov

Cellular Permeation and Intracellular Distribution Mechanisms (Excluding clinical data)

Understanding how 3-Pyrazol-1-yl-L-alanine traverses cellular membranes and distributes within the cell is crucial for elucidating its mechanism of action at a cellular level.

Studies in mice have shown that β-pyrazol-1-yl-DL-alanine is metabolically inert, with approximately 93% of the administered dose being excreted unchanged in the urine over a four-day period. nih.gov The compound was not detected in the liver, suggesting limited accumulation in this organ. nih.gov This metabolic stability and renal excretion imply that the compound is capable of permeating cellular barriers to enter circulation and subsequently be filtered by the kidneys.

The cellular uptake of L-alanine and its analogues is typically mediated by specific amino acid transport systems. nih.govnih.gov These transporters, such as System A and System ASC, are sodium-dependent and exhibit broad substrate specificity, being capable of transporting a variety of neutral amino acids. nih.gov It is plausible that 3-Pyrazol-1-yl-L-alanine utilizes one or more of these transport systems to enter cells. The affinity of the transporter for its substrate is a key determinant of uptake, especially under conditions of low substrate concentration. quizlet.com

The intracellular localization of pyrazole-containing compounds can vary depending on their specific chemical properties. Some pyrazole derivatives have been shown to induce intracellular events such as oxidative stress. nih.gov The distribution of 3-Pyrazol-1-yl-L-alanine within the cell following uptake remains an area for further investigation.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Biological Insights

The exploration of structure-activity relationships (SAR) and structure-property relationships (SPR) for this compound is crucial for understanding its biological interactions and for the rational design of new molecules with enhanced or modified activities. While comprehensive SAR studies specifically focused on 3-Pyrazol-1-yl-L-alanine are limited in publicly accessible scientific literature, an analysis of its constituent parts—the pyrazole ring and the L-alanine moiety—provides foundational insights.

The pyrazole ring is a well-recognized pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.netmdpi.comorientjchem.orgacademicstrive.comrsc.org The pyrazole nucleus can act as a bioisostere for other aromatic rings like benzene (B151609) or imidazole, potentially improving physicochemical properties such as solubility and lipophilicity. nih.gov Its nitrogen atoms can participate in hydrogen bonding, acting as both donors and acceptors, which is critical for interactions with biological targets like enzyme active sites. nih.gov The mechanism of action for many pyrazole-containing compounds involves the pyrazole moiety mimicking natural substrates or inhibitors, thereby modulating enzyme activity. mdpi.com

The L-alanine component of the molecule provides a chiral backbone that is recognized by biological systems, particularly enzymes and transporters that interact with amino acids. The specific stereochemistry of the L-isomer is often crucial for biological activity.

Table 1: General Structure-Activity and Structure-Property Insights for 3-Pyrazol-1-yl-L-alanine

| Molecular Component | Key Structural Features | Potential Role in Biological Activity/Properties | Inferred SAR/SPR Insights |

| Pyrazole Moiety | Aromatic 5-membered ring with two adjacent nitrogen atoms. | - Can act as a bioisostere of other rings.- Participates in hydrogen bonding (donor and acceptor).- Can engage in π–π stacking interactions.- Core scaffold for a variety of biological activities. mdpi.comresearchgate.netmdpi.comorientjchem.orgacademicstrive.comrsc.org | - Substitutions on the pyrazole ring are expected to modulate activity. - Altering the electronic properties of the ring could influence target binding affinity. |

| L-Alanine Moiety | Chiral amino acid backbone. | - Provides a specific 3D orientation for interaction with biological targets.- The amino and carboxyl groups can form ionic bonds and hydrogen bonds. | - Stereochemistry (L-form) is likely critical for recognition by enzymes or transporters.- Modification of the amino or carboxyl groups would significantly alter the physicochemical properties and biological interactions. |

| Linker | Single bond connecting the pyrazole nitrogen to the β-carbon of alanine (B10760859). | - Determines the spatial relationship between the pyrazole ring and the amino acid backbone. | - Changes in linker length or flexibility would alter the positioning of the pyrazole ring relative to the amino acid part, likely impacting target interaction. |

This table is based on general principles of medicinal chemistry and data from broader studies on pyrazole derivatives, as specific SAR/SPR studies on this compound are not widely available.

Investigation of Biosynthetic Pathways and Metabolic Fate

As a naturally occurring, non-proteinogenic amino acid, the biosynthesis and metabolic fate of 3-Pyrazol-1-yl-L-alanine have been subject to scientific investigation, particularly its origins in plants and its processing in mammalian systems.

Biosynthesis

3-Pyrazol-1-yl-L-alanine has been identified in plants of the Cucurbitaceae family, such as watermelon (Citrullus vulgaris). mdpi.com Its biosynthesis is catalyzed by the enzyme pyrazolylalanine synthase (EC 4.2.1.50). agriculturejournals.cz This enzyme belongs to the lyase family and facilitates the reaction between L-serine and pyrazole to produce 3-(pyrazol-1-yl)-L-alanine and water. agriculturejournals.cz The systematic name for this enzyme is L-serine hydro-lyase (adding pyrazole 3-(pyrazol-1-yl)-L-alanine-forming). agriculturejournals.cz Pyridoxal phosphate is utilized as a cofactor in this enzymatic reaction.

Another biosynthetic route involves the enzyme O-acetylserine sulfhydrylase (OASS), which can catalyze the conversion of O-acetyl-L-serine (OAS) and pyrazole into β-pyrazol-1-yl-L-alanine. researchgate.net This demonstrates that alternative pathways for its formation exist in biological systems.

Table 2: Enzymatic Synthesis of 3-Pyrazol-1-yl-L-alanine

| Enzyme | EC Number | Reaction Type | Substrates | Products | Cofactor |

| Pyrazolylalanine synthase | 4.2.1.50 | Lyase | L-serine, Pyrazole | 3-(Pyrazol-1-yl)-L-alanine, H₂O | Pyridoxal phosphate |

| O-Acetylserine sulfhydrylase | N/A | Transferase | O-acetyl-L-serine, Pyrazole | 3-Pyrazol-1-yl-L-alanine, Acetate (B1210297) | N/A |

Metabolic Fate

Studies on the metabolism of β-pyrazol-1-yl-DL-alanine in mammals have indicated that the compound is metabolically quite inert. When administered to mice, the amino acid was not detected in the liver and did not produce the liver enzyme effects seen with the administration of pyrazole itself. Instead, the compound was found to be excreted in the urine largely unchanged.

Applications of 3 Pyrazol 1 Yl L Alanine 2hcl in Advanced Chemical Synthesis and Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthesis

The intrinsic chirality of 3-Pyrazol-1-yl-L-alanine makes it a valuable building block, or "chiral pool" starting material, for the synthesis of enantiomerically pure compounds. nih.gov In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed. The development of stereoselective methods for creating chiral molecules is of high importance in chemistry. osi.lv

While specific studies detailing the use of 3-Pyrazol-1-yl-L-alanine 2HCl as a chiral auxiliary are not extensively documented, the principles of asymmetric synthesis using amino acid-derived auxiliaries are well-established. osi.lvnih.gov For instance, chiral oxazolidinones derived from amino acids are widely used to direct alkylation, aldol, and acylation reactions with high diastereoselectivity. nih.gov Similarly, 3-Pyrazol-1-yl-L-alanine could be converted into a chiral auxiliary, where the pyrazole (B372694) ring could influence the steric and electronic environment around the reactive center, thereby controlling the approach of incoming reagents.

A hypothetical application could involve the acylation of the amino group of 3-Pyrazol-1-yl-L-alanine, followed by the formation of a chiral auxiliary. This auxiliary could then be used in a diastereoselective reaction, such as an enolate alkylation. The stereochemical outcome would be influenced by the chiral center of the alanine (B10760859) moiety and the steric bulk of the pyrazole ring. After the reaction, the auxiliary can be cleaved to yield the desired chiral product.

The effectiveness of such a chiral auxiliary would depend on its ability to create a rigid and well-defined chiral environment. The pyrazole ring, with its potential for coordination and hydrogen bonding, could play a crucial role in locking the conformation of the transition state, leading to high levels of stereocontrol.

Table 1: Examples of Diastereoselective Reactions Using Chiral Auxiliaries Derived from Amino Acids

| Chiral Auxiliary Derived From | Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) | Reference |

| (R)-valine | Alkylation | N-acyloxazolidinone | Alkyl halide | >94% | nih.gov |

| Phenylalanine | Aldol reaction | N-acyloxazolidinone | Aldehyde | >99:1 | nih.gov |

| D-Glutamic acid | Hydroxylation | Diester | Davis' oxaziridine | >99:1 | nsf.gov |

| (-)-Menthone | Peroxidation | Cyclic Baylis-Hillman adduct derivative | Et3SiH, O2, Co(thd)2 | 92:8 | nih.gov |

Role in the Design and Synthesis of Functional Ligands for Catalysis

The pyrazole moiety is a well-known and effective coordinating group for a wide range of metal ions. rsc.orgresearchgate.net The presence of two nitrogen atoms in the pyrazole ring allows for various binding modes, including monodentate, bidentate, and bridging coordination. When combined with the chiral backbone of L-alanine, this compound becomes an excellent precursor for the synthesis of chiral ligands for asymmetric catalysis. nih.govresearchgate.net

The general strategy involves modifying the amino and/or carboxyl groups of the amino acid to create multidentate ligands. For example, the amino group can be acylated or alkylated to introduce additional coordinating arms, while the carboxylic acid can be converted to an amide or ester with a coordinating substituent. The resulting ligands can then be complexed with transition metals such as rhodium, iridium, palladium, or copper to generate chiral catalysts. nih.govrsc.orgresearchgate.netresearchgate.net

These catalysts can be applied in a variety of enantioselective transformations, including hydrogenation, hydroamination, and carbon-carbon bond-forming reactions. The chirality of the ligand, originating from the L-alanine, creates a chiral environment around the metal center, which in turn leads to the preferential formation of one enantiomer of the product. The electronic properties of the pyrazole ring can also be tuned to modulate the reactivity and selectivity of the catalyst. nih.gov

While specific examples of ligands derived directly from 3-Pyrazol-1-yl-L-alanine in catalysis are emerging, the field of pyrazole-containing chiral ligands is well-developed. For instance, copper complexes with pyrazole-pyridine ligands have been shown to be effective catalysts for oxidation reactions. rsc.org Similarly, rhodium and iridium complexes with mixed pyrazolyl-1,2,3-triazolyl ligands have been investigated as catalysts for hydroamination. researchgate.net

Table 2: Performance of Catalysts with Pyrazole-Containing Ligands in Asymmetric Reactions

| Metal | Ligand Type | Reaction | Substrate | Product Enantiomeric Excess (ee) | Reference |

| Palladium | Phosphinooxazoline | Allylic Alkylation | 1,3-diphenyl-2-propenyl acetate (B1210297) | up to 98.5% | researchgate.net |

| Rhodium | Bisphosphine | Hydrogenation | Methyl (Z)-α-acetamidocinnamate | >95% | nih.gov |

| Copper | Pyrazole-pyridine | Ammoxidation of alcohols | Benzyl alcohol | High yield | rsc.org |

| Gold | Chiral bisphosphine | Hydroalkenylation | N-Aryl-N-allylynamide | Moderate ee | mdpi.com |

This table includes data from related pyrazole-containing chiral ligands to demonstrate their potential in catalysis.

Integration into Novel Supramolecular Assemblies and Self-Assembling Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Amino acids and peptides are excellent building blocks for supramolecular assembly due to their ability to form well-defined secondary structures and engage in multiple non-covalent interactions. nih.govnih.gov

3-Pyrazol-1-yl-L-alanine, with its combination of a chiral amino acid core and an aromatic pyrazole side chain, is a promising candidate for the construction of novel supramolecular assemblies. The pyrazole ring can participate in hydrogen bonding through its N-H group and π-π stacking interactions, while the amino acid backbone can form intermolecular hydrogen bonds, leading to the formation of ordered structures such as nanofibers, ribbons, and hydrogels. nih.govresearchgate.net

Derivatization of the amino or carboxyl group can be used to tune the self-assembly properties. For example, N-acylation with a long alkyl chain can introduce amphiphilicity, leading to the formation of organogels in non-polar solvents. nih.govnih.gov The self-assembly of such molecules is driven by a combination of hydrogen bonding between the amide and pyrazole groups and van der Waals interactions between the alkyl chains.

Peptides incorporating 3-Pyrazol-1-yl-L-alanine are also of significant interest. The pyrazole side chain can influence the peptide's secondary structure and promote self-assembly into complex nanostructures. These self-assembling peptides have potential applications in areas such as tissue engineering, drug delivery, and as templates for the synthesis of inorganic nanomaterials. nih.govnih.gov

Table 3: Examples of Self-Assembling Systems Based on Amino Acid Derivatives

| Building Block | Assembly Conditions | Resulting Structure | Potential Application | Reference |

| N-lauroyl-L-alanine methyl ester | In oil with ethanol (B145695) as inhibitor | Organogel upon ethanol diffusion | In situ-forming hydrophobic implants | nih.gov |

| Alanine-rich, lysine-containing peptide | Aqueous solution | Nanofibers | Peptide/polymer hybrid hydrogels | nih.gov |

| Urea derivative | Dimethylsulfoxide (DMSO) | Supramolecular gel | Flexible and stimuli-responsive materials | nih.gov |

| p(L-Lys)-block-p(L-Leu) | Aqueous solution | Fibrillar hydrogel | Drug delivery | sigmaaldrich.com |

This table provides examples of self-assembling systems from related amino acid derivatives to illustrate the potential of 3-Pyrazol-1-yl-L-alanine in this field.

Development of Functional Monomers for Polymer Science and Advanced Material Applications

Polymers derived from amino acids, known as polyamides or poly(ester-amide)s, are a class of biodegradable and biocompatible materials with numerous applications in the biomedical field. nih.govrsc.orgresearchgate.net The incorporation of functional side chains into these polymers can impart specific properties, such as stimuli-responsiveness or the ability to bind metal ions.

This compound is a promising candidate for a functional monomer in the synthesis of advanced polymers. The amino and carboxyl groups can participate in polymerization reactions to form polyamide or poly(ester-amide) backbones. researchgate.netnih.gov The pyrazole side chain would then be available for further modification or to provide specific functionalities to the polymer.

For instance, the pyrazole groups along the polymer chain could serve as coordination sites for metal ions, leading to the formation of polymer-metal complexes with catalytic or sensing properties. The ability of the pyrazole ring to engage in hydrogen bonding could also influence the polymer's secondary structure and macroscopic properties, such as its thermal stability and mechanical strength. nih.gov

Block copolymers containing a poly(3-pyrazol-1-yl-L-alanine) block could be synthesized, leading to self-assembling materials with unique nanostructures. sigmaaldrich.comrsc.orgnih.gov For example, a diblock copolymer with a hydrophilic block, such as poly(ethylene glycol), and a hydrophobic poly(3-pyrazol-1-yl-L-alanine) block would be expected to self-assemble in water to form micelles or other nanostructures with potential applications in drug delivery. sigmaaldrich.comrsc.org

Table 4: Properties of Polymers Derived from Amino Acid Monomers

| Polymer Type | Monomers | Key Properties | Potential Applications | Reference |

| Poly(ester-amide)s | Adipic acid, L-alanine, various diols | Amorphous, tunable glass transition temperatures | Biodegradable materials, drug delivery | rsc.org |

| Polyamides | Benzene (B151609) dicarboxylic acid, α-amino acids, diamines | Biocompatible, biodegradable | Medical devices, drug delivery systems | nih.gov |

| Polyamide 3 (Nylon 3) | Acrylamide | Multiple crystalline modifications | Engineering plastic | researchgate.net |

| PEG-poly(L-alanine) block copolymer | Ethylene glycol, L-alanine | Thermosensitive, self-assembles into nanofibers or micelles | Biomaterial, pharmaceutical agent | rsc.org |

This table highlights polymers derived from L-alanine and other monomers to showcase the potential of incorporating 3-Pyrazol-1-yl-L-alanine into polymer chains.

Bio-conjugation Strategies for Nanoscience and Sensor Development

The development of sensitive and selective sensors for chemical and biological analytes is a major area of research in materials science and nanotechnology. Gold nanoparticles (AuNPs) are particularly attractive for colorimetric sensing due to their unique optical properties, which are dependent on their size and aggregation state. nih.govucsf.edu

This compound can be used to functionalize the surface of gold nanoparticles through bio-conjugation. The amino group of the amino acid can be used to attach the molecule to the AuNP surface, for example, through the formation of a stable amide bond with a carboxylated surface ligand. The pyrazole side chains would then be exposed on the surface of the nanoparticle, where they can act as recognition elements for specific analytes. nih.gov

The pyrazole moiety is known to coordinate with various metal ions, such as Cu(II), Zn(II), and Hg(II). chemrxiv.orgresearchgate.net Therefore, AuNPs functionalized with 3-Pyrazol-1-yl-L-alanine could be used for the colorimetric detection of these metal ions. Upon binding of the metal ion to the pyrazole groups on adjacent nanoparticles, aggregation of the AuNPs would occur, leading to a visible color change from red to blue. nih.gov

Furthermore, the chiral nature of 3-Pyrazol-1-yl-L-alanine could be exploited for the development of enantioselective sensors. The chiral environment created by the amino acid on the nanoparticle surface could lead to differential binding of enantiomers of a chiral analyte, resulting in a chiroptical response.

In addition to AuNPs, other nanomaterials such as magnetic nanoparticles can be functionalized with pyrazole derivatives for various applications. For example, Fe3O4 nanoparticles functionalized with a pyrazole derivative have been investigated for their anticancer properties. nih.gov This highlights the potential of conjugating 3-Pyrazol-1-yl-L-alanine to various nanoplatforms for a range of biomedical and sensing applications.

Table 5: Pyrazole-Based Nanosensors and Their Performance

| Nanomaterial | Functionalizing Agent | Target Analyte | Detection Principle | Limit of Detection (LOD) | Reference |

| Gold Nanoparticles | Polypeptide with synthetic receptor | Human Carbonic Anhydrase II | Colorimetric (aggregation) | ~10 nM | nih.gov |

| - | Pyrazole-chromeno[2,3-d]pyrimidine | Hg(II) | Fluorescence | 8.5 x 10⁻⁷ M | researchgate.net |

| - | Pyrazole-based chemosensor | Cu(II) | Colorimetric | - | chemrxiv.org |

| Fe3O4 Nanoparticles | 2-((pyrazol-4-yl) methylene) hydrazinecarbothioamide | - | Apoptosis induction in cancer cells | - | nih.gov |

This table presents examples of sensors based on pyrazole derivatives to illustrate the potential of 3-Pyrazol-1-yl-L-alanine in this area.

Advanced Analytical Methodologies for Research on 3 Pyrazol 1 Yl L Alanine 2hcl

High-Resolution Spectroscopic Techniques for Elucidating Complex Interactions

Spectroscopic methods are indispensable for probing the molecular structure and electronic environment of 3-Pyrazol-1-yl-L-alanine 2HCl. High-resolution techniques offer detailed insights into its connectivity and spatial arrangement, which are crucial for understanding its interactions with biological targets or other molecules.

Multi-Dimensional NMR Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure of molecules. While one-dimensional (1D) NMR provides initial information, multi-dimensional NMR experiments are essential for unambiguous assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals, especially in complex molecules like amino acid derivatives. nih.govnih.gov

For this compound, a combination of 2D NMR experiments would be employed for full structural assignment. researchgate.net

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the alanine (B10760859) backbone (α-proton to β-protons) and within the pyrazole (B372694) ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. nih.gov It is invaluable for assigning the carbon signals of the molecule by linking them to their attached, and often more easily assigned, protons. nih.govwikipedia.org For this compound, it would provide a distinct fingerprint, with cross-peaks for each C-H bond in the pyrazole ring and the alanine moiety. nih.govlibretexts.org

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is critical for connecting molecular fragments, for instance, by showing a correlation between the β-protons of the alanine side chain and the C3 and N2 atoms of the pyrazole ring, confirming the N1-substitution pattern. nih.gov

¹H-¹⁵N HSQC: Given the presence of three nitrogen atoms, this experiment would be highly informative. It provides a correlation for each N-H bond, primarily the α-amino group and the N-H of the pyrazole ring (if protonated or in exchange). wikipedia.orgprotein-nmr.org.uk The chemical shifts of the nitrogen atoms are sensitive to their local electronic environment, providing data on protonation states and potential hydrogen bonding. wikipedia.orglibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is crucial for determining the preferred conformation of the molecule in solution by, for example, showing spatial proximity between protons on the pyrazole ring and the alanine backbone. nih.gov

Table 1: Representative 2D NMR Correlations for 3-Pyrazol-1-yl-L-alanine This table is illustrative, based on typical chemical shifts and expected correlations for pyrazole and alanine moieties.

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |

|---|---|---|---|

| H3 (pyrazole) | H4 | C3 | C4, C5 |

| H4 (pyrazole) | H3, H5 | C4 | C3, C5 |

| H5 (pyrazole) | H4 | C5 | C3, C4, Cβ |

| Hα (alanine) | Hβ, NH₂ | Cα | Cβ, C=O |

| Hβ (alanine) | Hα | Cβ | Cα, C=O, C5 (pyrazole) |

Advanced Mass Spectrometry for Reaction Monitoring and Metabolite Identification

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound with high accuracy. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for monitoring reaction progress, identifying impurities, and characterizing metabolites. nih.govnih.gov

For the synthesis of this compound, LC-MS can be used to track the consumption of reactants and the formation of the product in real-time. oup.comoup.com This ensures that the reaction goes to completion and allows for the identification of any side-products. High-resolution mass spectrometry (HR-ESI-MS) can confirm the elemental formula of the synthesized compound by providing a highly accurate mass measurement. mdpi.com

In metabolic studies, tandem mass spectrometry (MS/MS) is employed to identify metabolites of 3-Pyrazol-1-yl-L-alanine. After administration in a biological system, samples can be analyzed by LC-MS/MS. The parent ion corresponding to the compound is isolated and fragmented, and the resulting fragmentation pattern provides structural information that can be used to identify metabolic transformations, such as hydroxylation or conjugation. nih.gov The use of stable isotope-labeled variants can greatly aid in the assignment of metabolite structures. nih.gov

High-Performance Chromatographic and Electrophoretic Methods for Purity, Enantiomeric Excess, and Mixture Analysis

Chromatographic and electrophoretic techniques are essential for separating complex mixtures and assessing the purity of compounds.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would typically be developed. The compound's purity would be assessed by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram. HPLC can also be used to separate the target compound from starting materials, byproducts, and degradation products. rsc.org

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC. Due to its high efficiency and minimal sample consumption, CE is well-suited for the analysis of amino acids and their derivatives. researchgate.net Methods using pre-column derivatization with a fluorescent tag, followed by laser-induced fluorescence (LIF) detection, can achieve very low detection limits. wikipedia.org CE is particularly effective for separating charged species and can be a valuable tool for purity assessment and mixture analysis.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise coordinates of each atom, as well as bond lengths, bond angles, and torsional angles.

This technique provides unambiguous confirmation of the compound's constitution and its absolute stereochemistry (L-configuration). Furthermore, the crystal structure reveals the packing of molecules in the crystal lattice and elucidates the network of intermolecular interactions, such as hydrogen bonds and ionic interactions involving the dihydrochloride (B599025) salt, the amino group, the carboxylate, and the pyrazole ring nitrogens. This information is critical for understanding the compound's physicochemical properties, such as solubility and stability.

Chiral Analysis Techniques for Enantiopurity Assessment in Synthetic Studies

Since this compound is a chiral compound, verifying its enantiomeric purity is critical. Chiral analysis techniques are employed to separate the L-enantiomer from its corresponding D-enantiomer.

Chiral HPLC is the most widely used method for this purpose. This is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of pyrazole derivatives and amino acids. researchgate.net The method involves developing a mobile phase that maximizes the resolution between the two enantiomer peaks, allowing for the accurate quantification of the enantiomeric excess (e.e.).

Chiral Capillary Electrophoresis is another effective technique. Chiral selectors, such as cyclodextrins, are added to the background electrolyte. wikipedia.org The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation.

Calorimetric Techniques for Thermodynamics of Binding and Interactions

Calorimetric techniques directly measure the heat changes associated with chemical or binding events, providing fundamental thermodynamic data on interactions.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to study the binding affinity of a ligand to a macromolecule, such as a protein. nih.govnih.gov In a hypothetical study, ITC could be used to measure the binding of 3-Pyrazol-1-yl-L-alanine to a target protein. tainstruments.com By titrating the compound into a solution containing the protein, the heat released or absorbed upon binding is measured directly. wikipedia.orgharvard.edu A single ITC experiment can determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). harvard.edumdpi.com From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. tainstruments.comwhiterose.ac.uk This information is invaluable for understanding the driving forces behind the binding event, whether it is enthalpy-driven (e.g., hydrogen bonding) or entropy-driven (e.g., hydrophobic effect). nih.govacs.org

Differential Scanning Calorimetry (DSC) is used to measure changes in heat capacity as a function of temperature. youtube.com It can be used to study the thermal stability of a protein in the presence and absence of 3-Pyrazol-1-yl-L-alanine. A shift in the protein's melting temperature (Tₘ) upon addition of the compound would indicate a stabilizing or destabilizing interaction. DSC is also used to characterize the phase behavior and heat capacity of the pure crystalline compound itself. nih.gov

Table 2: Thermodynamic Parameters Obtainable from Isothermal Titration Calorimetry

| Parameter | Symbol | Description |

|---|---|---|

| Binding Affinity | Kₐ | The equilibrium constant for the binding reaction. |

| Stoichiometry | n | The number of ligand molecules that bind to one macromolecule. |

| Enthalpy Change | ΔH | The heat released or absorbed during the binding event. youtube.com |

| Gibbs Free Energy Change | ΔG | The overall energy change, indicating the spontaneity of the binding. |

| Entropy Change | ΔS | The change in the system's disorder upon binding. |

Future Perspectives and Emerging Research Directions for 3 Pyrazol 1 Yl L Alanine 2hcl

Prospects in Novel Biomolecular Probe Development

The development of sophisticated molecular probes is crucial for visualizing and quantifying biological processes in real-time. Unnatural amino acids are increasingly being incorporated into fluorescent protein biosensors, enabling designs that are not possible with the 20 canonical amino acids. nih.gov The structure of 3-Pyrazol-1-yl-L-alanine 2HCl is particularly well-suited for this purpose.

The pyrazole (B372694) moiety is a known ligand for various transition metal ions. This intrinsic chelating ability could be harnessed to create genetically encodable biosensors for specific metal ions. nih.gov For instance, researchers have successfully incorporated 2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid (HQ-Ala), which also contains a metal-chelating group, into proteins. nih.gov The resulting engineered proteins became fluorescent only upon binding to Zn²⁺, effectively creating a selective metal ion sensor. nih.gov A similar strategy could be applied to 3-Pyrazol-1-yl-L-alanine, allowing it to be incorporated into a target protein via amber suppressor tRNA/synthetase pairs. The resulting protein could then act as a highly localized probe, reporting on the presence and concentration of specific metal ions in its immediate microenvironment through changes in fluorescence or other spectroscopic signals. nih.gov

Furthermore, the pyrazole scaffold itself is a key component in many fluorescent dyes used for bioimaging. nih.gov Recent research has focused on developing pyrazole derivatives for applications such as general cell staining, labeling of subcellular structures, and sensing of ions or small molecules. nih.gov By incorporating 3-Pyrazol-1-yl-L-alanine into peptides or proteins, it may be possible to develop novel probes with tailored photophysical properties for advanced bioimaging and diagnostics.

Advancements in Catalytic Asymmetric Synthesis of Pyrazole-Containing Amino Acids

The biological function of amino acids and their derivatives is critically dependent on their stereochemistry. Therefore, the development of efficient and highly selective methods for the asymmetric synthesis of pyrazole-containing amino acids is a key research frontier. Traditional methods often require multiple steps and chiral auxiliaries, but recent advancements in organocatalysis and transition-metal catalysis offer more direct and atom-economical routes.

A significant breakthrough has been the use of chiral phosphoric acid catalysts. nih.govacs.org Researchers have developed an enantioselective synthesis of pyrazole-based unnatural α-amino acid derivatives by reacting N-aryl-5-aminopyrazoles with β,γ-alkynyl-α-imino esters. acs.org This method, catalyzed by a chiral spirocyclic phosphoric acid, produces a variety of pyrazole-based amino acids with tetrasubstituted carbon stereocenters in high yields (67–98%) and with excellent enantioselectivities (73%–99% ee). acs.org Another organocatalytic approach employs cinchona alkaloid derivatives to catalyze the tandem Michael addition-Thorpe-Ziegler reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles, affording chiral dihydropyrano[2,3-c]pyrazoles with outstanding yields and enantioselectivities, in some cases exceeding 99% ee. nih.gov These methods highlight the power of organocatalysis to construct complex chiral pyrazole-containing scaffolds from simple precursors.

| Catalytic System | Reactants | Product Type | Reported Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Spirocyclic Phosphoric Acid | N-aryl-5-aminopyrazoles + β,γ-alkynyl-α-imino esters | Pyrazole-based α-amino acid derivatives | 67-98% | 73-99% | acs.org |

| Cinchona Alkaloid Derivatives | 2-pyrazolin-5-ones + Benzylidenemalononitriles | 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles | Excellent | Up to >99% | nih.gov |

| Bifunctional Squaramide Organocatalyst | N-Boc ketimines + Pyrazolones | Amino-bis-pyrazolone derivatives | Excellent | Excellent | researchgate.net |

Future research will likely focus on expanding the substrate scope of these reactions, reducing catalyst loading, and developing catalytic systems for the direct, enantioselective synthesis of 3-Pyrazol-1-yl-L-alanine itself, potentially through asymmetric C-H functionalization or novel cyclization strategies.

Integration into Advanced Functional Materials and Nanotechnology

The unique properties of 3-Pyrazol-1-yl-L-alanine make it an attractive building block for the bottom-up construction of advanced functional materials and for integration into nanotechnological platforms.

A compelling example is the development of highly active and recyclable nanobiocatalysts. In a recent study, O-acetylserine sulfhydrylase (OASS), an enzyme capable of synthesizing β-substituted L-α-amino acids, was immobilized on Ni-NTA functionalized iron oxide magnetic nanoparticles. This nanobiocatalyst efficiently catalyzed the conversion of O-acetyl-L-serine and pyrazole into β-pyrazol-1-yl-L-alanine. nih.gov The system demonstrated high enzyme loading and excellent recyclability, retaining over 60% of its productivity after 20 reaction cycles. nih.gov This approach combines the precision of biocatalysis with the practical advantages of nanomaterials, enabling sustainable and efficient production of this valuable amino acid.

| Nanobiocatalyst | Specific Enzyme Loading (mg protein/g MNP) | Enzyme Loading Efficiency | Recyclability (Productivity retained) | Reference |

|---|---|---|---|---|

| His-CysK-MNPs | 150 | 80% | 57% after 10 cycles | nih.gov |

| His-CysM-MNPs | 94 | 100% | 54% after 10 cycles | nih.gov |

| Pretreated His-CysK-MNPs | Not specified | Not specified | 62% after 20 cycles | nih.gov |

Beyond biocatalysis, the pyrazole moiety's ability to form strong, directional hydrogen bonds and coordinate with metal ions makes it ideal for designing self-assembling systems. nih.gov Research has shown that peptides containing aminopyrazole units can hierarchically self-assemble in water to form highly ordered "nanorosettes," stabilized by hydrogen bonding and π-stacking. nih.govacs.org Incorporating 3-Pyrazol-1-yl-L-alanine into specifically designed peptide sequences could lead to novel hydrogels, nanofibers, or other nanostructures with applications in tissue engineering, drug delivery, and responsive materials. encyclopedia.pub

Furthermore, pyrazole-based linkers are being used to construct highly stable and porous metal-organic frameworks (MOFs). researchgate.netrsc.org MOFs built with pyrazole-dicarboxylate ligands have shown exceptional performance in capturing harmful molecules like formaldehyde (B43269) from the air, demonstrating high selectivity and reusability. researchgate.netnih.govdtu.dk The integration of 3-Pyrazol-1-yl-L-alanine or its derivatives as chiral linkers could lead to the development of enantioselective catalysts, chiral separation media, and advanced sensors.

Development of High-Throughput Screening Platforms for Molecular Interaction Studies

Understanding the molecular interactions of 3-Pyrazol-1-yl-L-alanine is key to unlocking its biological potential. High-Throughput Screening (HTS) provides the necessary tools to rapidly assay large libraries of compounds to identify binding partners, inhibitors, or substrates. nih.govmdpi.com Future research will likely involve the development of bespoke HTS platforms to probe the interactome of this specific amino acid.

Such platforms could be designed to identify proteins that specifically recognize and bind to 3-Pyrazol-1-yl-L-alanine. One approach is to immobilize the amino acid (or a peptide containing it) onto a microplate surface and then screen cell lysates or purified protein libraries for binding events. Detection could be achieved using various methods, such as fluorescence resonance energy transfer (TR-FRET) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), which are sensitive techniques for studying molecular interactions. ebi.ac.uk

Conversely, HTS can be used to screen libraries of small molecules, including pyrazole derivatives, for their ability to inhibit specific enzymes or disrupt protein-protein interactions. mdpi.comresearchgate.net For example, researchers have developed quantitative HTS (qHTS) assays to discover small-molecule inhibitors of the CD47-SIRPα protein-protein interaction, a key target in immuno-oncology. ebi.ac.uk A similar platform could be designed to find modulators of proteins that are discovered to interact with 3-Pyrazol-1-yl-L-alanine. Photoaffinity labeling, using pyrazolone-based probes, has also proven effective in identifying the direct protein targets of a compound class from a complex cell lysate, a technique that could be adapted for this amino acid. nih.gov

Synergistic Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating research. For a molecule like 3-Pyrazol-1-yl-L-alanine, this combined approach is essential for gaining a deep mechanistic understanding of its synthesis, behavior, and interactions.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netscispace.com It can be applied to elucidate the mechanisms of the catalytic asymmetric syntheses described in section 7.2, helping to explain the origins of high enantioselectivity by modeling transition states and catalyst-substrate interactions. acs.org DFT is also used to predict the electronic and thermodynamic properties of novel pyrazole derivatives, guiding the synthesis of compounds with desired characteristics. nih.govjcsp.org.pk

Molecular Dynamics (MD) simulations allow researchers to study the motion and interactions of molecules over time, providing insights into dynamic processes that are difficult to capture experimentally. researchgate.netnih.govresearchgate.net For example, if 3-Pyrazol-1-yl-L-alanine is incorporated into a peptide, MD simulations can predict how it influences peptide folding, conformational stability, and binding to a protein target. researchgate.net In drug discovery, MD simulations are used to explore the binding mode of a ligand (like a pyrazole derivative) within a protein's active site, revealing key interactions and informing the design of more potent and selective analogs. researchgate.netnih.gov

This synergy is exemplified in studies where computational tools are used to guide experimental work. For instance, computational alanine (B10760859) scanning can predict "hot spot" residues at a protein-protein interface, which can then be targeted for inhibition. unipa.it Similarly, virtual screening of compound libraries using docking simulations can identify promising hits, which are then synthesized and tested experimentally, significantly streamlining the discovery process. mdpi.comnih.gov Applying these integrated methodologies to 3-Pyrazol-1-yl-L-alanine will be critical for rationally designing its applications in materials science and medicine.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Pyrazol-1-yl-L-alanine 2HCl with high purity (≥95%)?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed for modified amino acids like this compound. Use Fmoc-protected L-alanine and 1H-pyrazole-1-carboxylic acid for coupling, followed by HCl-mediated deprotection and purification via reverse-phase HPLC. Monitor purity using LC-MS (liquid chromatography-mass spectrometry) and validate with NMR (¹H/¹³C) to confirm structural integrity. Ensure stoichiometric control to minimize byproducts .

Q. How should researchers handle and store this compound to ensure prolonged stability?